molecular formula C20H22N4O3S B11002386 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Cat. No.: B11002386
M. Wt: 398.5 g/mol
InChI Key: GYONKLLSMISKHD-UHFFFAOYSA-N
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Description

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group, a naphthalene moiety, and a pyridazinone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the formation of the pyridazinone core through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

Scientific Research Applications

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, naphthalene-containing molecules, and pyridazinone-based compounds. Examples include:

Uniqueness

What sets 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-naphthalen-1-ylpyridazin-3-one

InChI

InChI=1S/C20H22N4O3S/c1-28(26,27)23-13-11-22(12-14-23)15-24-20(25)10-9-19(21-24)18-8-4-6-16-5-2-3-7-17(16)18/h2-10H,11-15H2,1H3

InChI Key

GYONKLLSMISKHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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